N-(2-hydroxy-3-phenylpropyl)benzamide
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Overview
Description
N-(2-hydroxy-3-phenylpropyl)benzamide is an organic compound with the molecular formula C16H17NO2 It is characterized by the presence of a benzamide group attached to a hydroxyphenylpropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-hydroxy-3-phenylpropyl)benzamide can be synthesized through the condensation of benzoic acid with 2-hydroxy-3-phenylpropylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of the amine under controlled conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-phenylpropyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of N-(2-oxo-3-phenylpropyl)benzamide.
Reduction: Formation of N-(2-hydroxy-3-phenylpropyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N-(2-hydroxy-3-phenylpropyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-phenylpropyl)benzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The hydroxy group may participate in hydrogen bonding, while the benzamide moiety can interact with hydrophobic pockets in the target protein .
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxy-4-phenylpropyl)benzamide
- N-(2-hydroxyethyl)benzamide
- N-(4-methylphenyl)benzamide
- N-(2-methoxyphenyl)benzamide
Uniqueness
N-(2-hydroxy-3-phenylpropyl)benzamide is unique due to the specific positioning of the hydroxy group and the phenylpropyl moiety, which may confer distinct biological and chemical properties compared to its analogs. This unique structure allows for specific interactions with molecular targets, potentially leading to unique therapeutic effects .
Properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-15(11-13-7-3-1-4-8-13)12-17-16(19)14-9-5-2-6-10-14/h1-10,15,18H,11-12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOGEMOFDWGHML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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